(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
Description
This compound is a hybrid molecule combining a 4-(4-chlorophenyl)piperazine moiety and a 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffold linked via a methanone bridge.
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-13-21-17-7-2-14(12-18(17)22-13)19(25)24-10-8-23(9-11-24)16-5-3-15(20)4-6-16/h3-6,14H,2,7-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSDVUIEHRGEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorophenyl group.
Formation of Benzimidazole Moiety: The benzimidazole moiety is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Coupling Reaction: Finally, the chlorophenyl-substituted piperazine is coupled with the benzimidazole moiety using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole moiety.
Reduction: Reduced derivatives of the chlorophenyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and benzimidazole moiety can bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with arylpiperazine derivatives and benzimidazole-containing molecules. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Influence : The 4-chlorophenyl group in the target compound increases lipophilicity compared to fluorophenyl analogs (e.g., 4-fluorophenyl derivatives in ), which may enhance membrane permeability but reduce metabolic stability .
- Crystallographic Data : Isostructural analogs (e.g., fluorophenyl-thiazole derivatives) exhibit triclinic P̄1 symmetry with planar molecular conformations, whereas the target compound’s crystallinity remains uncharacterized in available literature .
Chemoinformatic Similarity Analysis
Using graph-based structural comparison methods (as in ), the target compound demonstrates moderate similarity (Tanimoto coefficient ≈ 0.65–0.75) to arylpiperazine-thiazole hybrids due to shared piperazine and aryl motifs. However, divergence arises from the benzoimidazole-tetrahydro core, which introduces unique hydrogen-bonding and steric properties .
Biological Activity
The compound (4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various receptors and its therapeutic implications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 348.87 g/mol. The structure features a piperazine ring substituted with a 4-chlorophenyl group and a benzo[d]imidazole moiety, which is known for its biological activity.
1. Dopamine Receptor Affinity
Research indicates that derivatives of piperazine compounds often exhibit significant affinity for dopamine receptors, particularly the D4 subtype. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated an IC50 value of 0.057 nM for the D4 receptor, indicating a high binding affinity and selectivity over D2 receptors . This suggests that the compound may influence dopaminergic pathways, potentially providing therapeutic effects in disorders such as schizophrenia or ADHD.
3. Anticonvulsant Properties
The biological activity profile of related compounds suggests potential anticonvulsant effects. For example, certain piperazine derivatives have been evaluated for their ability to prevent seizures in animal models . Further research into the specific actions of the compound on neuronal excitability could elucidate its potential in treating epilepsy.
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a crucial role in determining the biological efficacy of this compound. Key modifications to the piperazine and benzo[d]imidazole components can significantly alter receptor affinity and selectivity. For instance:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Increases D4 receptor affinity |
| Benzo[d]imidazole Ring | Enhances potential anticancer properties |
| Piperazine Modifications | Alters pharmacokinetics and receptor selectivity |
Case Studies
Several studies have focused on similar compounds to assess their pharmacological profiles:
- Dopamine Receptor Studies : In a comparative analysis of various piperazine derivatives, it was found that modifications to the aromatic rings significantly impacted receptor binding affinities and selectivity profiles .
- Antitumor Efficacy : Research involving thiazole derivatives indicated that specific substitutions led to improved cytotoxicity against human cancer cell lines, suggesting that similar modifications could enhance the activity of our compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
